![molecular formula C11H11ClF3N3O B2490816 N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine CAS No. 338979-14-9](/img/structure/B2490816.png)
N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine and pyridine derivatives involves innovative strategies, such as the one-pot formation of substituted pyridinium salts through addition reactions and cyclization processes. For instance, the addition of alkylaminopenta-2,4-dienals to N-acyliminium ions followed by dehydrative cyclization forms pyridinium salts with 3-position substitutions by nitrogen heterocycles, illustrating a methodology that could be adapted for synthesizing N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine analogs (Peixoto et al., 2010).
Molecular Structure Analysis
Molecular and crystal structure analyses are crucial for understanding the conformational flexibility and the role of hydrogen bonds in stabilizing molecule arrangements in crystals. Research has shown that molecules like 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine and its analogs possess extensive intramolecular and intermolecular hydrogen bonding, influencing their crystal packing and molecular associations (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The compound's chemical reactivity can be explored through studies on similar structures, such as the ring contraction of trifluoromethyl-substituted piperidines to pyrrolidines, showcasing the potential chemical transformations N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine might undergo (Feraldi‐Xypolia et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are inferred from studies on compounds with similar functionalities. The analysis of hydroxylamine derivatives and their reaction with various compounds provides insights into the solubility and potential physical state of our compound under different conditions.
Chemical Properties Analysis
Chemical properties, including reactivity with other chemicals and stability under various conditions, can be derived from the study of reactions of hydroxylamine with chromones to form isoxazolols, demonstrating the nucleophilic addition and cyclization reactions characteristic of hydroxylamine derivatives (Sosnovskikh et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis Approaches:
- A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a rigid diamine significant in medicinal chemistry, was proposed. This method involved the catalytic hydrogenation of pyrrolylpyridine, which can be prepared by condensing 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).
- A process for synthesizing 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was detailed. This synthesis involved chlorination of 2-amino-4-methylpyridine, followed by condensation with piperidine, achieving an overall yield of about 62% (Li Shen, 2012).
Chemical Transformations and Reactions:
- A study on the metabolism of flumatinib in Chronic Myelogenous Leukemia patients revealed the main metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The presence of trifluoromethyl and pyridine was observed to facilitate the amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine (Aishen Gong et al., 2010).
- The synthesis of pyrazolo[1,5‐a]Pyridines via Azirines involved the use of 3'-Bromoacetophenone, 2-Chloro-5-(trifluoromethyl)pyridine, and other reactants. This synthesis is significant in the context of pyridines and azirines, highlighting the importance of heating caution and waste disposal (Greszler & Stevens, 2009).
Biological Synthesis and Applications:
- The identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent and orally available glycine transporter 1 (GlyT1) inhibitor was discussed. The compound showed potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and induced an increase in cerebrospinal fluid glycine concentration in rats (Yamamoto et al., 2016).
Chemical Derivatives and Advanced Synthesis:
- A method for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates was introduced, utilizing a trifluoromethyl-containing building block. The primary products were transformed into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through methylation/hydrazinolysis (Khlebnikov et al., 2018).
- The preparation of 2,6-Disubstituted and 2,2,6-trisubstituted piperidines from serine involved Claisen rearrangement and was deemed a general route to optically pure piperidines with substituents alpha to nitrogen. The products were versatile intermediates for making a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).
Propiedades
IUPAC Name |
N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O/c12-9-5-7(11(13,14)15)6-16-10(9)18-3-1-8(17-19)2-4-18/h5-6,19H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGZOAMFHBBQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)
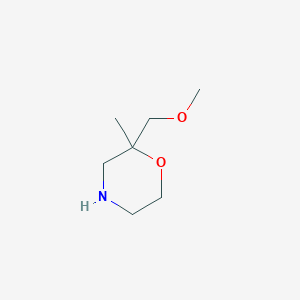
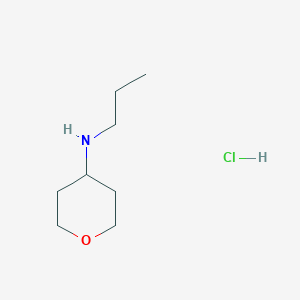
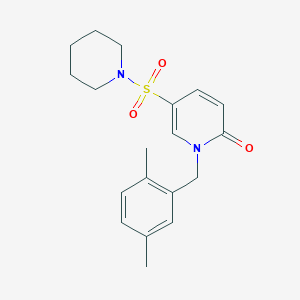

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)
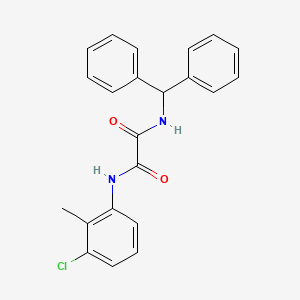
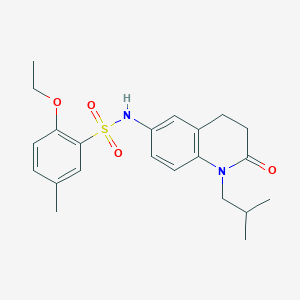
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2490748.png)
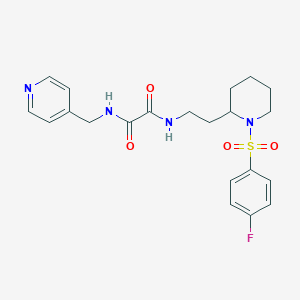
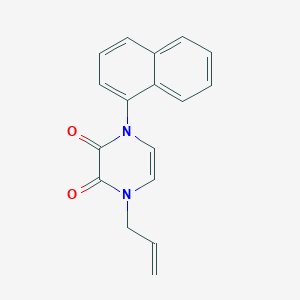
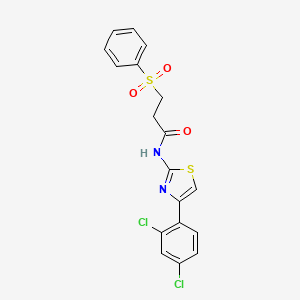
![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2490755.png)
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)